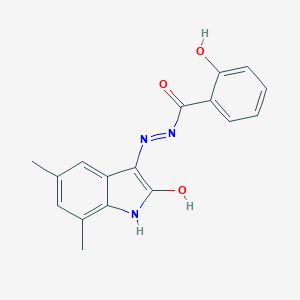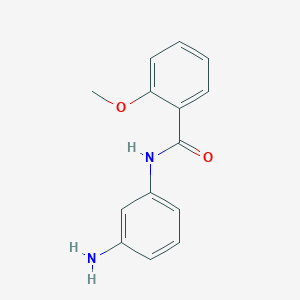
N-(3-Aminophenyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Aminophenyl)-2-methoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an aminophenyl group attached to the benzamide structure, with a methoxy group at the ortho position relative to the amide
Aplicaciones Científicas De Investigación
Chemistry: N-(3-Aminophenyl)-2-methoxybenzamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its specific functional groups.
Industry: In the industrial sector, this compound can be used in the synthesis of polymers and advanced materials with specific properties.
Mecanismo De Acción
Target of Action
Similar compounds have been shown to target enzymes like fructose-1,6-bisphosphatase 1 . This enzyme plays a crucial role in gluconeogenesis, a metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates.
Mode of Action
These interactions can lead to changes in the conformation and activity of the target enzyme, thereby affecting the biochemical pathways in which the enzyme is involved .
Biochemical Pathways
By interacting with this enzyme, the compound could potentially influence the balance between glucose production and utilization, thereby affecting energy metabolism in cells .
Result of Action
Based on its potential target, it could influence cellular energy metabolism by modulating the activity of key enzymes in gluconeogenesis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other interacting molecules can affect the compound’s stability and its interaction with its target .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminophenyl)-2-methoxybenzamide typically involves the reaction of 3-aminophenylamine with 2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: N-(3-Aminophenyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the reagent used.
Comparación Con Compuestos Similares
N-(3-Aminophenyl)benzamide: Lacks the methoxy group, which may affect its solubility and reactivity.
N-(4-Aminophenyl)-2-methoxybenzamide: The amino group is at the para position, which can influence its binding properties and reactivity.
N-(3-Aminophenyl)-4-methoxybenzamide: The methoxy group is at the para position, potentially altering its chemical behavior.
Uniqueness: N-(3-Aminophenyl)-2-methoxybenzamide is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological interactions. This positioning can enhance its potential as a versatile building block in synthetic chemistry and its effectiveness in biological applications.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-Aminophenyl)-2-methoxybenzamide involves the reaction of 3-nitroaniline with 2-methoxybenzoyl chloride to form N-(3-nitrophenyl)-2-methoxybenzamide, which is then reduced to N-(3-aminophenyl)-2-methoxybenzamide.", "Starting Materials": [ "3-nitroaniline", "2-methoxybenzoyl chloride", "Sodium borohydride", "Acetic acid", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Dissolve 3-nitroaniline in acetic acid and add 2-methoxybenzoyl chloride dropwise with stirring.", "Step 2: Heat the reaction mixture at 80°C for 2 hours.", "Step 3: Cool the reaction mixture and filter the product, N-(3-nitrophenyl)-2-methoxybenzamide.", "Step 4: Dissolve N-(3-nitrophenyl)-2-methoxybenzamide in methanol and add sodium borohydride.", "Step 5: Stir the reaction mixture at room temperature for 2 hours.", "Step 6: Quench the reaction with water and extract the product with diethyl ether.", "Step 7: Dry the organic layer with anhydrous sodium sulfate and filter.", "Step 8: Evaporate the solvent to obtain N-(3-aminophenyl)-2-methoxybenzamide as a solid." ] } | |
Número CAS |
301207-46-5 |
Fórmula molecular |
C19H21NO4 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
5,12-dimethoxy-17-methyl-17-azatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaene-4,13-diol |
InChI |
InChI=1S/C19H21NO4/c1-20-14-4-10-6-16(21)19(24-3)9-13(10)15(20)5-11-7-18(23-2)17(22)8-12(11)14/h6-9,14-15,21-22H,4-5H2,1-3H3 |
Clave InChI |
JLYWCHLTLCGOMW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)N |
SMILES canónico |
CN1C2CC3=CC(=C(C=C3C1CC4=CC(=C(C=C24)O)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


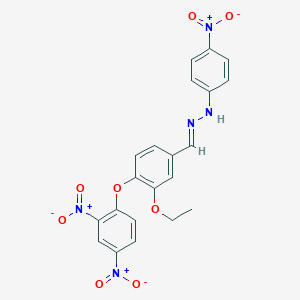

![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B390413.png)
![N'-[(1E)-3-phenylpropylidene]furan-2-carbohydrazide](/img/structure/B390414.png)
![2-CYANO-4-(4-{1,4,4-TRIS[4-(3,4-DICYANOPHENOXY)PHENYL]CYCLOHEXYL}PHENOXY)PHENYL CYANIDE](/img/structure/B390415.png)
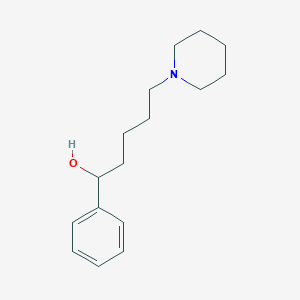
![N-(3-FLUOROPHENYL)-[1,1'-BIPHENYL]-4-SULFONAMIDE](/img/structure/B390418.png)
![N-ethyl-4-({4-[(1-naphthylmethylene)amino]benzoyl}amino)-N-phenylbenzamide](/img/structure/B390423.png)
![4,4'-Bis{[(3-ethylanilino)carbonyl]amino}-3,3'-dimethoxy-1,1'-biphenyl](/img/structure/B390424.png)
![3-METHYLBUTYL (2E)-3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]PROP-2-ENOATE](/img/structure/B390425.png)
![2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-[5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]heptanamide](/img/structure/B390427.png)
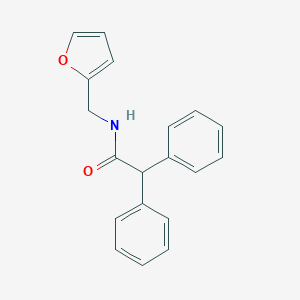
![N-(5-chloro-2-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B390431.png)
